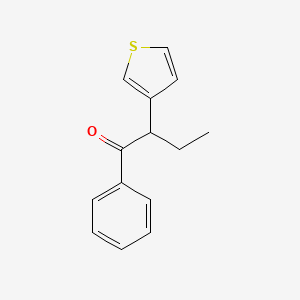
1-Phenyl-2-(thiophen-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(thiophen-3-yl)butan-1-one is an organic compound that belongs to the class of ketones It features a phenyl group and a thiophene ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(thiophen-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Phenyl-2-(thiophen-3-yl)butan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-butanone: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
2-Phenyl-1-(thiophen-3-yl)butan-1-one: Similar structure but different positioning of the thiophene ring, leading to variations in chemical properties and reactivity
Uniqueness
1-Phenyl-2-(thiophen-3-yl)butan-1-one stands out due to the presence of both a phenyl group and a thiophene ring, which confer unique electronic and steric properties. These features enhance its utility in organic synthesis and its potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H14OS |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-phenyl-2-thiophen-3-ylbutan-1-one |
InChI |
InChI=1S/C14H14OS/c1-2-13(12-8-9-16-10-12)14(15)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3 |
InChI Key |
QJPFFTKMQKCZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


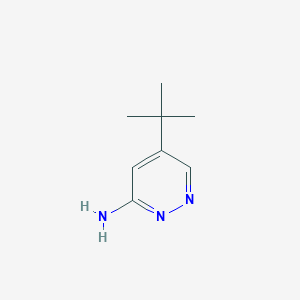
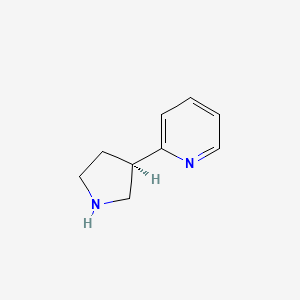

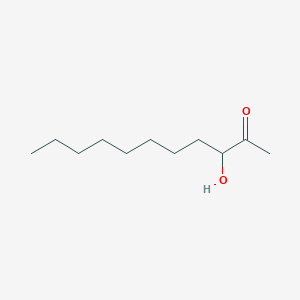
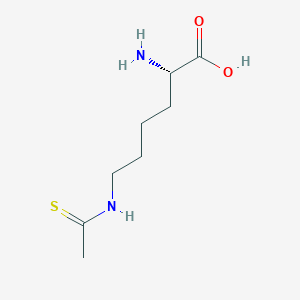
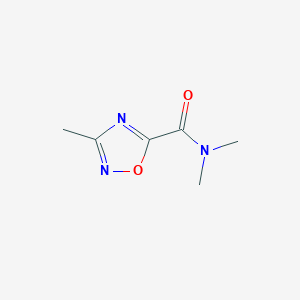
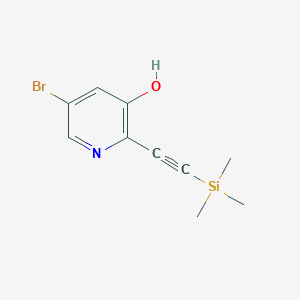
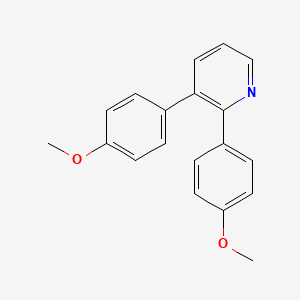
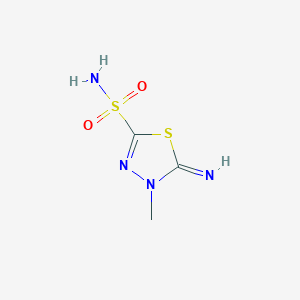
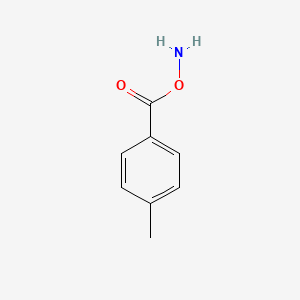

![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
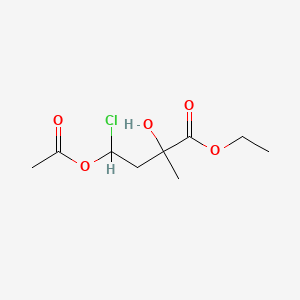
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
